Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane
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Overview
Description
Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfanylidene-lambda~5~-phosphane group attached to a diphenyl and 3-phenylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with 3-phenylprop-2-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Scientific Research Applications
Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions and act as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler phosphine compound with similar reactivity.
Triphenylphosphine: Another phosphine compound commonly used in organic synthesis.
Phenylphosphine: A related compound with a single phenyl group attached to the phosphine moiety.
Uniqueness
Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of the sulfanylidene-lambda~5~-phosphane group, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
828282-55-9 |
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Molecular Formula |
C21H19PS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
diphenyl-(3-phenylprop-2-enyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H19PS/c23-22(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-17H,18H2 |
InChI Key |
LMIBPAYXXHRZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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